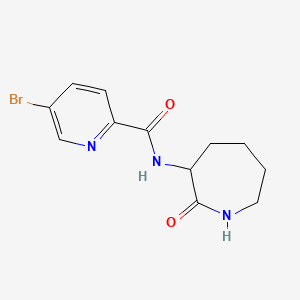
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone, also known as DOFOM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The exact mechanism of action of (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone is not fully understood, but it is believed to exert its therapeutic effects through the inhibition of certain enzymes and proteins involved in disease pathogenesis. In cancer cells, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In Alzheimer's and Parkinson's disease, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which are believed to play a role in disease pathogenesis.
Biochemical and Physiological Effects:
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to induce cell cycle arrest and apoptosis, while in neuronal cells, it has been shown to protect against oxidative stress and neurotoxicity. (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
実験室実験の利点と制限
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for certain enzymes and proteins, as well as its ability to cross the blood-brain barrier. However, its low solubility in aqueous solutions and potential toxicity at high doses are limitations that need to be addressed in future studies.
将来の方向性
There are several future directions for (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone research, including the development of more efficient synthesis methods, the investigation of its therapeutic potential in other diseases, and the optimization of its pharmacokinetic and pharmacodynamic properties. Other future directions include the exploration of (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone derivatives and analogs to improve its efficacy and reduce toxicity, as well as the development of novel drug delivery systems to enhance its bioavailability and target specific tissues or organs.
合成法
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone can be synthesized through a multi-step process starting with the reaction of 2,3-difluoroaniline with ethyl oxalyl chloride to form 2,3-difluorophenylglyoxylamide. This intermediate is then reacted with 1,4-diaminobutane to form the final product, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone.
科学的研究の応用
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for anticancer drug development. In Alzheimer's and Parkinson's disease research, (2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone has been shown to possess neuroprotective properties, making it a potential therapeutic agent for these neurodegenerative diseases.
特性
IUPAC Name |
(2,3-difluorophenyl)-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-4-1-3-9(11(10)14)12(16)15-5-2-7-17-8-6-15/h1,3-4H,2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNUXAGUXDBFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C(=O)C2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluorophenyl)-(1,4-oxazepan-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![N-ethyl-N-[(3-methylphenyl)methyl]pyrrolidine-1-sulfonamide](/img/structure/B7560081.png)
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![3-[(2,5-Dichlorophenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7560096.png)


![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)
![5-amino-N-[(5-bromothiophen-3-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7560140.png)

![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)

